molecular formula C5H7ClN2O2 B592494 Methyl 1H-imidazole-5-carboxylate hydrochloride CAS No. 127607-71-0

Methyl 1H-imidazole-5-carboxylate hydrochloride

Cat. No. B592494
M. Wt: 162.573
InChI Key: SRBHRZLXUXMYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1H-imidazole-5-carboxylate hydrochloride” is a chemical compound with the molecular formula C5H7ClN2O2 . It is also known as 1H-Imidazole-5-carboxylic acid, methyl ester, hydrochloride . The average mass of this compound is 162.574 Da and the monoisotopic mass is 162.019608 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 1H-imidazole-5-carboxylate hydrochloride” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom .


Physical And Chemical Properties Analysis

“Methyl 1H-imidazole-5-carboxylate hydrochloride” is a solid at 20 degrees Celsius . It has a melting point of 151.0 to 156.0 °C . It is soluble in methanol .

Scientific Research Applications

  • Methyl 1-methylimidazole-5-carboxylate

    • Application: This compound is used as a reagent in chemical reactions .
    • Method: It’s typically used in the amidation and esterification of carboxylic acids chemoselectively .
    • Outcome: The specific outcome depends on the reaction it’s used in, but it’s generally used to facilitate the formation of amides and esters .
  • Imidazole-containing compounds

    • Application: Imidazole is a core component of many drugs due to its broad range of chemical and biological properties .
    • Method: Imidazole is incorporated into drug molecules to enhance their effectiveness .
    • Outcome: Imidazole-containing drugs have been used to treat a variety of conditions, including bacterial infections, viral infections, and tumors .
  • Methyl 1H-imidazole-1-carboxylate

    • Application: This compound is used as a reagent for the synthesis of fluorous β-keto esters, which are precursors for the synthesis of fluorinated L-carbidopa derivatives .
    • Method: It’s used in a chemical reaction to prepare fluorous β-keto esters .
    • Outcome: The outcome is the formation of fluorous β-keto esters, which can be used to synthesize fluorinated L-carbidopa derivatives .
  • Methyl 1-methylimidazole-5-carboxylate

    • Application: This compound is used as a reagent in chemical reactions .
    • Method: It’s typically used in the amidation and esterification of carboxylic acids chemoselectively .
    • Outcome: The specific outcome depends on the reaction it’s used in, but it’s generally used to facilitate the formation of amides and esters .
  • Imidazole-containing compounds

    • Application: Imidazole is a core component of many drugs due to its broad range of chemical and biological properties .
    • Method: Imidazole is incorporated into drug molecules to enhance their effectiveness .
    • Outcome: Imidazole-containing drugs have been used to treat a variety of conditions, including bacterial infections, viral infections, and tumors .
  • Methyl 1H-imidazole-1-carboxylate

    • Application: This compound is used as a reagent for the synthesis of fluorous β-keto esters, which are precursors for the synthesis of fluorinated L-carbidopa derivatives .
    • Method: It’s used in a chemical reaction to prepare fluorous β-keto esters .
    • Outcome: The outcome is the formation of fluorous β-keto esters, which can be used to synthesize fluorinated L-carbidopa derivatives .

properties

IUPAC Name

methyl 1H-imidazole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c1-9-5(8)4-2-6-3-7-4;/h2-3H,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBHRZLXUXMYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40668446
Record name Methyl 1H-imidazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-imidazole-5-carboxylate hydrochloride

CAS RN

127607-71-0
Record name Methyl 1H-imidazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.